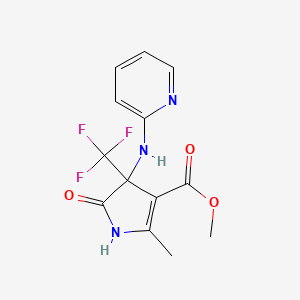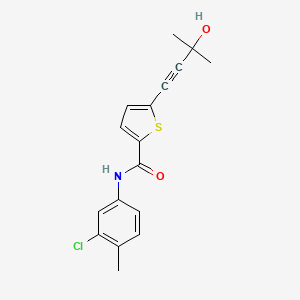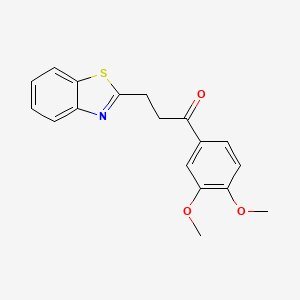![molecular formula C18H16N2O2S B11494373 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11494373.png)
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a 3-methylphenylamino group and a phenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate can be achieved through a multi-step process involving the formation of the thiazole ring followed by the introduction of the phenyl acetate group. One common method involves the reaction of 3-methylphenylamine with a thioamide to form the thiazole ring. This is followed by the acylation of the thiazole ring with phenyl acetate under appropriate reaction conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes and microreactor systems. These methods allow for precise control over reaction conditions, leading to higher yields and reduced reaction times. The use of microreactors also facilitates the scaling up of the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl sulfonate
- 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl carbamate
- 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl methacrylate
Uniqueness
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C18H16N2O2S/c1-12-4-3-5-15(10-12)19-18-20-17(11-23-18)14-6-8-16(9-7-14)22-13(2)21/h3-11H,1-2H3,(H,19,20) |
InChI Key |
DTAGKLSFBXJSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494311.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11494323.png)
![4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494327.png)
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11494330.png)
![N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B11494340.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide](/img/structure/B11494356.png)

![N-[5-chloro-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11494368.png)
![Methyl 7-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11494376.png)
![4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494377.png)


![Ethyl 4-({[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11494387.png)
